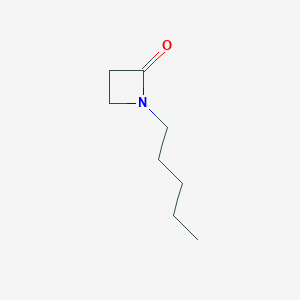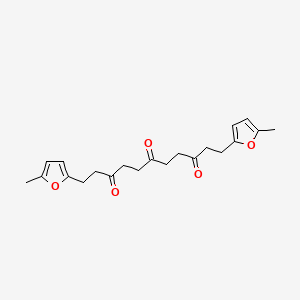
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is a complex organic compound characterized by its unique structure, which includes two 5-methylfuran groups attached to an undecane backbone with three ketone functionalities at positions 3, 6, and 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione typically involves the coupling of furfuryl alcohol derivatives. One method involves the catalyst-free synthesis from biomass-based furfuryl alcohols in the presence of water and air. This method is environmentally friendly and offers a high yield of bis(5-methylfuran-2-yl)methane derivatives .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar catalyst-free methods, ensuring a green and cost-effective approach. The use of biomass resources as starting materials makes this method sustainable and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Wissenschaftliche Forschungsanwendungen
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodiesel and other biofuels.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione involves its interaction with various molecular targets. The compound’s furan rings and ketone groups allow it to participate in multiple chemical pathways, including free radical decarboxylation and nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-(Butane-1,1-diyl)bis(2-methylfuran)
- 5,5’-(Furan-2-ylmethylene)bis(2-methylfuran)
- 5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran)
- 5,5-Bis(5-methylfuran-2-yl)pentan-2-one
- Tris(5-methylfuran-2-yl)methane
Uniqueness
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is unique due to its undecane backbone with three ketone functionalities, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
62619-59-4 |
|---|---|
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1,11-bis(5-methylfuran-2-yl)undecane-3,6,9-trione |
InChI |
InChI=1S/C21H26O5/c1-15-3-11-20(25-15)13-9-18(23)7-5-17(22)6-8-19(24)10-14-21-12-4-16(2)26-21/h3-4,11-12H,5-10,13-14H2,1-2H3 |
InChI-Schlüssel |
YFMIQLVZQGXKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCC(=O)CCC(=O)CCC(=O)CCC2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
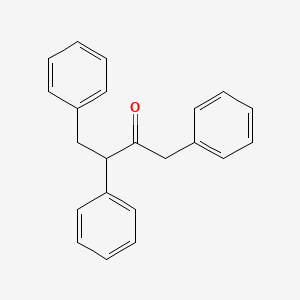
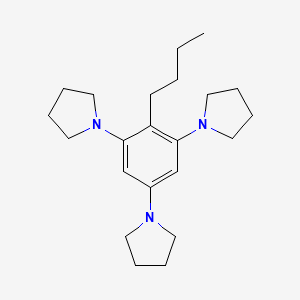




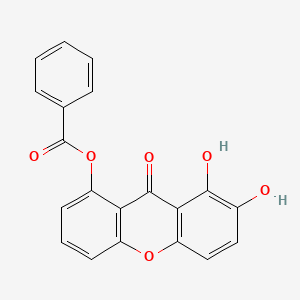
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
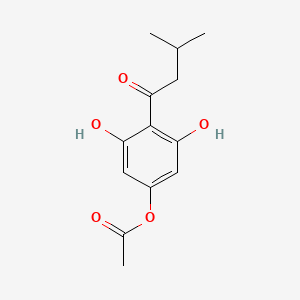
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
